1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-
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Overview
Description
1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a tetrahydronaphthalenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde, phenylhydrazine, and 5,6,7,8-tetrahydro-2-naphthalenylamine in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting intermediate is then cyclized to form the desired pyrrole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
- Oxidized pyrrole derivatives.
- Reduced chlorophenyl derivatives.
- Substituted pyrrole compounds with various functional groups.
Scientific Research Applications
1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1H-Pyrrole, 2-phenyl-1-(4-chlorophenyl)-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-
- 1H-Pyrrole, 2-(4-bromophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-
- 1H-Pyrrole, 2-(4-methylphenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)-
Uniqueness: 1H-Pyrrole, 2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydro-2-naphthalenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The combination of the chlorophenyl group with the tetrahydronaphthalenyl group enhances its potential as a bioactive compound and its versatility in synthetic applications.
Properties
CAS No. |
91307-02-7 |
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Molecular Formula |
C26H22ClN |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-phenyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)pyrrole |
InChI |
InChI=1S/C26H22ClN/c27-23-14-12-20(13-15-23)25-16-17-26(28(25)24-8-2-1-3-9-24)22-11-10-19-6-4-5-7-21(19)18-22/h1-3,8-18H,4-7H2 |
InChI Key |
KPRAOQBOHMIADF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CC=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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